molecular formula C6H10OS2 B12427029 Allicin-d10

Allicin-d10

Cat. No.: B12427029
M. Wt: 172.3 g/mol
InChI Key: JDLKFOPOAOFWQN-URTNXKOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allicin-d10 is a deuterated analog of allicin, a sulfur-containing compound derived from garlic (Allium sativum). Allicin is known for its broad range of biological activities, including antimicrobial, anticancer, and antioxidant properties . This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of allicin due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allicin-d10 can be synthesized through the oxidation of deuterated diallyl disulfide using m-chloroperoxybenzoic acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Allicin-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Allicin-d10 has a wide range of applications in scientific research:

    Chemistry: Used to study the reactivity and stability of sulfur-containing compounds.

    Biology: Investigated for its antimicrobial properties and its effects on cellular redox states.

    Medicine: Explored for its potential therapeutic effects, including anticancer and cardiovascular benefits.

    Industry: Used in the development of new antimicrobial agents and preservatives

Mechanism of Action

Allicin-d10 exerts its effects primarily through redox reactions. It interacts with thiol groups in proteins and glutathione, leading to the formation of mixed disulfides. This interaction can modulate various cellular pathways, including apoptosis, autophagy, and oxidative stress responses. This compound has been shown to induce the release of cytochrome c from mitochondria and activate caspases, leading to apoptosis in cancer cells .

Properties

Molecular Formula

C6H10OS2

Molecular Weight

172.3 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enylsulfinylsulfanyl)prop-1-ene

InChI

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2

InChI Key

JDLKFOPOAOFWQN-URTNXKOFSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])SS(=O)C([2H])([2H])C(=C([2H])[2H])[2H])[2H]

Canonical SMILES

C=CCSS(=O)CC=C

Origin of Product

United States

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